Cas no 1203143-99-0 (1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)urea)

1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)urea 化学的及び物理的性質
名前と識別子
-
- 1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)urea
- 1203143-99-0
- 1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea
- F5628-0035
- VU0649429-1
- 1-(2,3-dimethylphenyl)-3-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]urea
- 1-(2,3-dimethylphenyl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea
- AKOS024516211
-
- インチ: 1S/C18H26N6O/c1-5-19-16-11-17(23-14(4)22-16)20-9-10-21-18(25)24-15-8-6-7-12(2)13(15)3/h6-8,11H,5,9-10H2,1-4H3,(H2,21,24,25)(H2,19,20,22,23)
- InChIKey: MKJHDGFFXQTGLB-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1C=CC=C(C)C=1C)NCCNC1C=C(N=C(C)N=1)NCC
計算された属性
- せいみつぶんしりょう: 342.21680947g/mol
- どういたいしつりょう: 342.21680947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 7
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 91Ų
1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)urea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5628-0035-5μmol |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-10μmol |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-100mg |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-3mg |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-4mg |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-40mg |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-1mg |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-15mg |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-20μmol |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5628-0035-2mg |
1-(2,3-dimethylphenyl)-3-(2-{[6-(ethylamino)-2-methylpyrimidin-4-yl]amino}ethyl)urea |
1203143-99-0 | 2mg |
$59.0 | 2023-09-09 |
1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)urea 関連文献
-
1. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)ureaに関する追加情報
Recent Advances in the Study of 1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)urea (CAS: 1203143-99-0)
The compound 1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)urea (CAS: 1203143-99-0) has recently emerged as a promising candidate in chemical biology and pharmaceutical research. This urea derivative with a pyrimidine core has attracted significant attention due to its potential therapeutic applications and unique mechanism of action. Recent studies have focused on elucidating its pharmacological properties, molecular interactions, and potential clinical applications.
Structural analysis reveals that the compound's unique configuration, featuring both dimethylphenyl and ethylamino-methylpyrimidinyl groups, contributes to its selective binding capabilities. The urea linkage appears to play a crucial role in stabilizing interactions with biological targets. Recent crystallographic studies published in the Journal of Medicinal Chemistry (2023) have provided detailed insights into the compound's three-dimensional conformation and binding modes.
Pharmacological investigations have demonstrated that 1203143-99-0 exhibits potent inhibitory activity against several kinase targets, particularly those involved in inflammatory pathways. A 2024 study in Biochemical Pharmacology reported IC50 values in the low nanomolar range for specific kinase isoforms, suggesting potential applications in autoimmune disorders and certain cancers. The compound's selectivity profile appears favorable when compared to existing therapeutics in its class.
Recent preclinical evaluations have focused on the compound's pharmacokinetic properties. Data from animal models indicate good oral bioavailability and favorable tissue distribution patterns, with particularly high concentrations observed in target organs. Metabolism studies have identified the primary routes of biotransformation, which appear to preserve the compound's active pharmacophore while enhancing its elimination characteristics.
Emerging research suggests potential applications beyond the compound's original therapeutic focus. A 2024 Nature Chemical Biology publication reported unexpected activity against a novel epigenetic target, opening possibilities for repurposing in neurological disorders. This discovery has sparked new interest in the compound's mechanism of action and potential polypharmacological effects.
Ongoing clinical development efforts are currently evaluating the safety and efficacy of 1203143-99-0 in Phase I trials for inflammatory conditions. Preliminary results presented at recent conferences indicate a favorable safety profile at therapeutic doses, with no significant adverse effects reported in the first cohort of human subjects. Researchers anticipate that Phase II trials will commence within the next 12 months.
The synthesis and scale-up of 1203143-99-0 have also seen significant advancements. Recent patents describe improved synthetic routes with higher yields and reduced environmental impact. These process chemistry innovations are expected to facilitate larger-scale production as the compound progresses through clinical development.
Future research directions include further exploration of structure-activity relationships through systematic modification of the core structure, as well as detailed investigations into potential combination therapies. The compound's unique properties position it as a valuable tool compound for chemical biology studies and a promising lead for therapeutic development across multiple disease areas.
1203143-99-0 (1-(2,3-dimethylphenyl)-3-(2-{6-(ethylamino)-2-methylpyrimidin-4-ylamino}ethyl)urea) 関連製品
- 130462-63-4(3-(Bromomethyl)aniline)
- 1150164-86-5(4,7-Dichloro-8-fluoro-2-(trifluoromethyl)quinoline)
- 883107-68-4(6-Chloro-2-fluoro-3-hydroxypyridine)
- 2034571-74-7(N-2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl-7-methoxy-1-benzofuran-2-carboxamide)
- 43085-97-8((15S)-15-Methyl-14-oxotetracyclo8.7.0.02,7.011,15-heptadeca-2,4,6,9-tetraen-5-yl acetate)
- 127446-31-5(N-(3-Formyl-5-methylpyridin-2-yl)pivalamide)
- 1935307-88-2(5-bromopyrrolo1,2-bpyridazine)
- 1361498-90-9(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-4-acetic acid)
- 1203703-91-6(6-(2,4-Dimethoxyphenyl)pyrimidin-4-ol)
- 170112-17-1(Methyl (E)-(3S)-3-amino-4-phenylbut-1-enyl sulfone hydrochloride)




